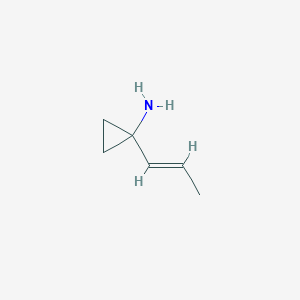
Iodo(p-tolyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(p-tolyl)mercury, also known as (p-Tolyl)mercury iodide, is an organomercury compound with the molecular formula C7H7HgI. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a p-tolyl group. It is a crystalline solid that is often used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodo(p-tolyl)mercury can be synthesized through the reaction of p-tolylmercury chloride with potassium iodide in an aqueous medium. The reaction typically involves the following steps:
- Dissolve p-tolylmercury chloride in water.
- Add potassium iodide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Iodo(p-tolyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other halogens or nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives or compounds with different nucleophiles replacing the iodine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Iodo(p-tolyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Research into the biological effects of organomercury compounds often involves this compound as a model compound.
Medicine: While not widely used in clinical settings, it serves as a reference compound in studies of mercury toxicity and pharmacology.
Industry: It finds applications in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which iodo(p-tolyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins and enzymes, disrupting their normal function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological activity and toxicity.
Vergleich Mit ähnlichen Verbindungen
Phenylmercury iodide: Similar structure but with a phenyl group instead of a p-tolyl group.
Methylmercury iodide: Contains a methyl group in place of the p-tolyl group.
Ethylmercury iodide: Features an ethyl group instead of the p-tolyl group.
Comparison: Iodo(p-tolyl)mercury is unique due to the presence of the p-tolyl group, which influences its reactivity and properties compared to other organomercury compounds. The p-tolyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its phenyl, methyl, and ethyl counterparts.
Eigenschaften
CAS-Nummer |
26037-72-9 |
|---|---|
Molekularformel |
C7H7HgI |
Molekulargewicht |
418.63 g/mol |
IUPAC-Name |
iodo-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.Hg.HI/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;;1H/q;+1;/p-1 |
InChI-Schlüssel |
VAGBSLXKARYETR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[Hg]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




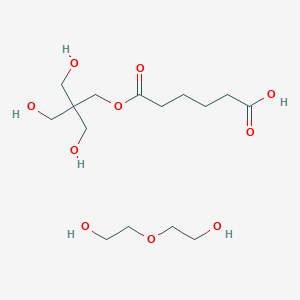
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
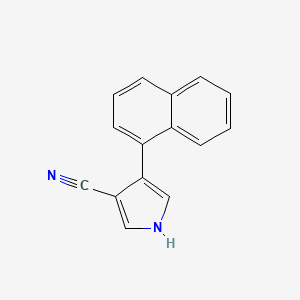
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
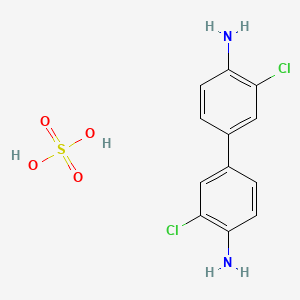
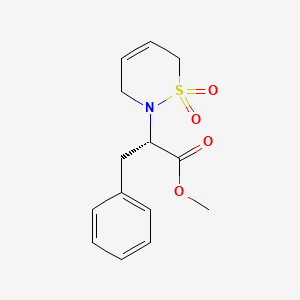
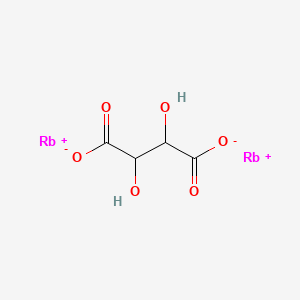
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)



